Plesmet

Description

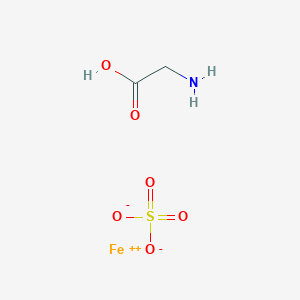

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

754914-43-7 |

|---|---|

Molecular Formula |

C2H5FeNO6S |

Molecular Weight |

226.98 g/mol |

IUPAC Name |

2-aminoacetic acid;iron(2+);sulfate |

InChI |

InChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2 |

InChI Key |

ZITFTYGHYGPDAV-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)N.[O-]S(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

C(C(=O)O)N.[O-]S(=O)(=O)[O-].[Fe+2] |

Synonyms |

Eisenkapseln Intermuti ferro sanol Ferrocontin Ferrocontin Continus ferroglycine sulfate ferrous sulfate glycine complex Glutaferro Gotas glycine-ferrous sulfate complex Plesmet |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Pemetrexed: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pemetrexed is a multitargeted antifolate agent that has become a critical component in the therapeutic arsenal against non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its efficacy stems from the potent and simultaneous inhibition of multiple key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides, essential precursors for DNA and RNA synthesis.[3][4][5][6] This guide provides an in-depth exploration of the biochemical and cellular pharmacology of pemetrexed, its metabolic activation, enzymatic targets, and the downstream consequences of target engagement.

Cellular Uptake and Metabolic Activation

The journey of pemetrexed from administration to cellular target is a multi-step process, critical to its cytotoxic effects.

1.1. Transport into the Cell As a folate analog, pemetrexed gains entry into cells primarily through the reduced folate carrier (RFC) , also known as solute carrier family 19 member 1 (SLC19A1), and to a lesser extent, the proton-coupled folate transporter and membrane folate binding protein transport systems.[7][8][9] The expression levels of these transporters can significantly influence intracellular drug concentrations and, consequently, cellular sensitivity.[7][10]

1.2. Polyglutamylation: The Key to Retention and Potency Once inside the cell, pemetrexed is rapidly and efficiently converted into its active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS) .[8][11][12][13] This process involves the sequential addition of glutamate residues to the pemetrexed molecule.[9]

Polyglutamylation is a pivotal activation step for two main reasons:

-

Cellular Retention: The addition of negatively charged glutamate moieties traps the drug intracellularly, as the polyglutamated forms are poor substrates for efflux transporters. This leads to a prolonged intracellular half-life and sustained target inhibition.[8][14]

-

Enhanced Potency: The polyglutamated metabolites of pemetrexed are significantly more potent inhibitors of its primary enzyme targets, particularly thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), compared to the monoglutamate form.[8][9][14]

Pemetrexed is an exceptionally good substrate for FPGS, which contributes to its rapid conversion and accumulation in tumor cells.[9][14]

References

- 1. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]

- 5. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. In situ autoradiographic detection of folylpolyglutamate synthetase activity (Journal Article) | OSTI.GOV [osti.gov]

- 12. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

pemetrexed molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed is a multi-targeted antifolate antineoplastic agent pivotal in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. Its therapeutic efficacy is derived from the inhibition of critical enzymes within the folate metabolism pathway, leading to the disruption of nucleotide synthesis and subsequent apoptosis in rapidly dividing cancer cells. This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and clinical pharmacology of pemetrexed, supported by detailed experimental methodologies and visual representations of its core biological pathways.

Molecular Structure and Physicochemical Properties

Pemetrexed, with the IUPAC name (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid, is a synthetic pyrrolopyrimidine-based antifolate.[] Its structure is characterized by a core that mimics folic acid, enabling its transport into cells via folate receptors and the reduced folate carrier.

Chemical Structure

The molecular structure of pemetrexed is presented below:

(Image of Pemetrexed Molecular Structure)

A 2D chemical structure image of pemetrexed would be ideally placed here. For the purpose of this text-based generation, a placeholder is noted.

Physicochemical Data

A summary of the key physicochemical properties of pemetrexed is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid | [] |

| CAS Number | 137281-23-3 | [] |

| Chemical Formula | C₂₀H₂₁N₅O₆ | [2] |

| Molecular Weight | 427.41 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| pKa | 3.6, 4.4 | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) | [4] |

| LogP (Octanol-Water) | Not readily available in literature. The pKa values suggest the molecule is predominantly ionized and hydrophilic at physiological pH. | N/A |

Mechanism of Action and Signaling Pathways

Pemetrexed functions as a multi-targeted antifolate by inhibiting three key enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[5] By disrupting these pathways, pemetrexed prevents the formation of DNA and RNA, which are necessary for the growth and survival of cancer cells.[5]

Upon entering the cell, pemetrexed is converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation not only traps the drug intracellularly but also significantly enhances its inhibitory potency against its target enzymes.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of pemetrexed, highlighting the inhibition of key enzymes in the folate metabolism pathway.

Caption: Mechanism of action of pemetrexed in cancer cells.

Enzyme Inhibition Kinetics

The inhibitory potency of the pentaglutamate form of pemetrexed against its target enzymes is summarized in the table below.

| Target Enzyme | Ki (Pentaglutamate form) | Source(s) |

| Thymidylate Synthase (TS) | 1.3 nM | |

| Dihydrofolate Reductase (DHFR) | 7.2 nM | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM |

Experimental Protocols

This section details methodologies for key experiments cited in the characterization of pemetrexed's activity.

Cell Viability Assay (IC50 Determination)

This protocol is adapted from a standard method to determine the half-maximal inhibitory concentration (IC50) of pemetrexed in cancer cell lines.

Objective: To quantify the concentration of pemetrexed required to inhibit 50% of cancer cell viability in vitro.

Materials:

-

Cancer cell line of interest (e.g., MSTO-211H for mesothelioma)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Pemetrexed stock solution (in DMSO or water)

-

96-well cell culture plates

-

Cell Counting Kit-8 (WST-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Dilution: Prepare a serial dilution of pemetrexed in the culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

-

Treatment: Replace the existing medium with the pemetrexed-containing medium and incubate for 72 hours.

-

Viability Assessment: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the percentage of surviving cells against the pemetrexed concentration. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the IC50 of pemetrexed.

Caption: Workflow for IC50 determination of pemetrexed.

Clinical Pharmacology (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of pemetrexed are crucial for its clinical application.

| ADME Parameter | Description | Source(s) |

| Absorption | Administered via intravenous infusion, bypassing oral absorption. | |

| Distribution | Steady-state volume of distribution is approximately 16.1 L. Protein binding is approximately 81%. | |

| Metabolism | Not significantly metabolized. | |

| Excretion | Primarily eliminated through renal excretion, with 70-90% of the drug excreted unchanged in the urine. The elimination half-life is approximately 3.5 hours. | [5] |

Drug Interactions: Co-administration with nephrotoxic drugs, such as NSAIDs, should be avoided as it can decrease the renal clearance of pemetrexed and increase its toxicity.

Conclusion

Pemetrexed remains a cornerstone in the treatment of specific solid tumors due to its multi-targeted inhibition of folate-dependent enzymes. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is essential for its effective use in clinical practice and for the development of novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working with this important chemotherapeutic agent.

References

Pemetrexed's Precision Strike: A Technical Guide to its Targets in Purine and Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed, a multi-targeted antifolate chemotherapeutic agent, has emerged as a critical tool in the treatment of various solid tumors, most notably non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3] Its efficacy lies in its ability to simultaneously disrupt both purine and pyrimidine biosynthesis, essential pathways for DNA and RNA replication in rapidly proliferating cancer cells. This guide provides an in-depth technical overview of pemetrexed's mechanism of action, focusing on its specific molecular targets, the quantitative aspects of its inhibitory activity, and detailed experimental protocols for its study.

Pemetrexed is intracellularly metabolized to its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[4][5] These polyglutamated derivatives are potent inhibitors of at least three key enzymes in the folate pathway: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT).[1][2][6] Some evidence also points to the inhibition of Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT).[7][8] By targeting these enzymes, pemetrexed effectively shuts down the production of essential precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[6] The polyglutamation is crucial, as it not only enhances the inhibitory potency against TS and GARFT but also increases the intracellular retention of the drug.[4][9]

This document will delve into the specifics of these interactions, present comparative quantitative data on enzyme inhibition, and provide detailed methodologies for key experimental assays used to characterize the activity of pemetrexed.

Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis

Pemetrexed's unique therapeutic profile stems from its ability to inhibit multiple key enzymes involved in the de novo synthesis of purines and pyrimidines. This multi-targeted approach is a significant advantage, potentially overcoming resistance mechanisms that might arise from the inhibition of a single target.

Intracellular Activation: The Role of Polyglutamation

Upon entering the cell, primarily through the reduced folate carrier (RFC) and folate receptors, pemetrexed is a superior substrate for folylpolyglutamate synthetase (FPGS) compared to the natural folates.[4][10] FPGS sequentially adds glutamate residues to the pemetrexed molecule, forming polyglutamated derivatives. This process is critical for two main reasons:

-

Enhanced Inhibitory Potency: The polyglutamated forms of pemetrexed exhibit significantly increased inhibitory activity against TS and GARFT compared to the monoglutamate form.[4][6]

-

Increased Intracellular Retention: The addition of negatively charged glutamate residues traps the drug inside the cell, prolonging its duration of action.[9]

The efficiency of polyglutamation is a key determinant of pemetrexed's cytotoxicity.

Key Enzymatic Targets

The primary targets of polyglutamated pemetrexed are central to the folate-dependent one-carbon transfer reactions necessary for nucleotide biosynthesis.

-

Thymidylate Synthase (TS): As the primary target, TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine for DNA synthesis.[9][11][12] Inhibition of TS leads to a "thymineless death" of cancer cells.

-

Dihydrofolate Reductase (DHFR): DHFR is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of the TS reaction. THF is the essential cofactor for one-carbon transfer reactions in both purine and pyrimidine synthesis.[1][13] While pemetrexed inhibits DHFR, this is considered a secondary and less critical mechanism compared to its potent TS inhibition.[4][10]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[1][6] Inhibition of GARFT disrupts the production of purine precursors for both DNA and RNA.

-

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): AICARFT is another enzyme in the purine synthesis pathway that is inhibited by pemetrexed, further contributing to the depletion of purine nucleotides.[7][8]

The simultaneous inhibition of these key enzymes creates a comprehensive blockade of nucleotide synthesis, leading to potent antitumor activity.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of pemetrexed and its polyglutamated forms against its target enzymes has been quantified through determination of inhibition constants (Ki). The following table summarizes these key values, highlighting the enhanced activity of the pentaglutamate form.

| Enzyme Target | Pemetrexed (monoglutamate) Ki (nmol/L) | Pemetrexed (pentaglutamate) Ki (nmol/L) |

| Thymidylate Synthase (TS) | 109 ± 9 | 1.3 ± 0.3 |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9,300 ± 690 | 65 ± 16 |

| Dihydrofolate Reductase (DHFR) | 7.0 ± 1.9 | 7.2 ± 0.4 |

| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | 3,580 | 265 |

Data compiled from reference[6].

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a comprehensive understanding of pemetrexed's mechanism and its evaluation.

Caption: Pemetrexed's targets in purine and pyrimidine synthesis.

Caption: Experimental workflow for evaluating pemetrexed activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pemetrexed.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of pemetrexed on cancer cell lines.

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[1][2][8]

Materials:

-

96-well microtiter plates

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Pemetrexed stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of pemetrexed. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][9][14]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pemetrexed stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of pemetrexed and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cell viability and IC50 values.

Enzyme Inhibition Assays

These assays directly measure the inhibitory effect of pemetrexed on its target enzymes.

This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[5][15][16][17][18]

Materials:

-

Purified DHFR enzyme or cell lysate

-

DHFR Assay Buffer

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Pemetrexed

-

UV/Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette or 96-well plate, prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the DHFR enzyme source.

-

Inhibitor Addition: Add varying concentrations of pemetrexed to the reaction mixtures. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate, DHF.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Data Analysis: Calculate the initial reaction velocities and determine the Ki value for pemetrexed.

This assay measures TS activity by spectrophotometrically monitoring the conversion of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.[13][19][20]

Materials:

-

Purified TS enzyme or cell lysate

-

TS Assay Buffer (e.g., Tris-HCl buffer with DTT and EDTA)

-

dUMP, substrate

-

5,10-methylenetetrahydrofolate (CH2THF), cofactor

-

Pemetrexed

-

UV/Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing TS Assay Buffer, dUMP, and the TS enzyme source.

-

Inhibitor Addition: Add various concentrations of pemetrexed and pre-incubate.

-

Reaction Initiation: Start the reaction by adding the cofactor, CH2THF.

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of DHF formation to determine TS activity and calculate the Ki for pemetrexed.

This spectrophotometric assay determines GARFT activity by measuring the rate of production of a folate product.[21]

Materials:

-

Purified GARFT enzyme or cell lysate

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

-

α,β-glycinamide ribonucleotide (GAR), substrate

-

10-formyl-5,8-dideazafolate (10-CHO-DDF), cofactor analog

-

Pemetrexed

-

UV-transparent 96-well plate and plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing GAR, 10-CHO-DDF, and varying concentrations of pemetrexed in the assay buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the GARFT enzyme.

-

Absorbance Measurement: Monitor the change in absorbance at the appropriate wavelength for the folate product over time.

-

Data Analysis: Calculate the initial velocities and determine the inhibitory constants for pemetrexed.

Quantification of Intracellular Metabolites

This method allows for the sensitive and specific quantification of changes in intracellular nucleotide pools following pemetrexed treatment.[3][10][11][22]

Materials:

-

Treated and untreated cell pellets

-

Extraction solvent (e.g., cold methanol/water)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Internal standards for each nucleotide

Procedure:

-

Cell Harvesting and Extraction: Harvest cells and rapidly quench metabolism. Extract the nucleotides using a cold extraction solvent.

-

Sample Preparation: Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use an appropriate gradient elution to separate the nucleotides.

-

Detection and Quantification: Use multiple reaction monitoring (MRM) in the mass spectrometer for specific detection and quantification of each nucleotide.

-

Data Analysis: Normalize the nucleotide levels to an internal standard and cell number or protein content.

Quantifying the intracellular concentrations of pemetrexed and its polyglutamated forms is crucial for understanding its pharmacodynamics.

Materials:

-

Treated cell pellets

-

Lysis buffer

-

Solid-phase extraction (SPE) cartridges

-

HPLC system with UV or MS detector

-

Pemetrexed and polyglutamate standards

Procedure:

-

Cell Lysis and Extraction: Lyse the cells and extract the drug and its metabolites.

-

Sample Cleanup: Use SPE to clean up the sample and concentrate the analytes.

-

HPLC Separation: Separate pemetrexed and its polyglutamates using a suitable HPLC column and mobile phase gradient.

-

Detection and Quantification: Detect the compounds using a UV or mass spectrometer detector and quantify them against a standard curve.

-

Data Analysis: Determine the intracellular concentrations of pemetrexed and each polyglutamate species.

Conclusion

Pemetrexed's efficacy as an anticancer agent is firmly rooted in its multi-targeted inhibition of key enzymes in both purine and pyrimidine synthesis. The intracellular conversion to its polyglutamated forms is a critical step that enhances its inhibitory potency and prolongs its cellular retention. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of antifolate therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of pemetrexed's activity and to develop next-generation cancer therapeutics.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 5. assaygenie.com [assaygenie.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. The Dihydrofolate Reductase Protein-Fragment Complementation Assay: A Survival-Selection Assay for Large-Scale Analysis of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.com [abcam.com]

- 19. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

Pemetrexed: A Multitargeted Antifolate in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed is a potent, multitargeted antifolate agent that has become a cornerstone in the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3] Its efficacy stems from the simultaneous inhibition of several key enzymes within the folate metabolism pathway, leading to the disruption of de novo purine and pyrimidine synthesis, which are essential for DNA and RNA replication in rapidly proliferating cancer cells.[1][4][5] This technical guide provides a comprehensive overview of the core pharmacology of pemetrexed, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a review of its clinical efficacy.

Mechanism of Action

Pemetrexed is transported into cells primarily via the reduced folate carrier (RFC) and, to a lesser extent, by the proton-coupled folate transporter (PCFT) and folate receptors.[6][7] Once inside the cell, it undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial for its cytotoxic activity, as the polyglutamated forms of pemetrexed are more potent inhibitors of its target enzymes and are retained within the cell for longer periods.[4][5][8]

The primary enzymatic targets of the polyglutamated forms of pemetrexed are:

-

Thymidylate Synthase (TS): The most clinically relevant target, TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[5][9]

-

Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), leading to a depletion of folate cofactors required for nucleotide synthesis.[1][5]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine synthesis pathway. Its inhibition by pemetrexed disrupts the production of purine nucleotides.[1][5][7]

-

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): A fourth target in the purine synthesis pathway, its inhibition further contributes to the antiproliferative effects of pemetrexed.[5][9]

By inhibiting these key enzymes, pemetrexed effectively induces a state of "thymineless death" and disrupts purine synthesis, leading to S-phase cell cycle arrest and apoptosis in cancer cells.[10]

Quantitative Data

The inhibitory potency of pemetrexed against its target enzymes is significantly enhanced by polyglutamylation. The following tables summarize the key quantitative data for both the monoglutamate and the more active pentaglutamate forms of pemetrexed, as well as its cytotoxic activity in various cancer cell lines.

Table 1: Inhibitory Constants (Ki) of Pemetrexed and its Pentaglutamate Form

| Enzyme Target | Pemetrexed (Monoglutamate) Ki (nM) | Pemetrexed (Pentaglutamate) Ki (nM) |

| Thymidylate Synthase (TS) | 109 | 1.3 |

| Dihydrofolate Reductase (DHFR) | 7 | Not Reported |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 | 65 |

Data sourced from:[8]

Table 2: In Vitro Cytotoxicity (IC50) of Pemetrexed in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 1.82 ± 0.17 |

| HCC827 | Non-Small Cell Lung Cancer | 1.54 ± 0.30 |

| H1975 | Non-Small Cell Lung Cancer | 3.37 ± 0.14 |

| Gastric Cancer Cell Lines (Range) | Gastric Cancer | 0.017 - 0.310 |

Table 3: Clinical Efficacy of Pemetrexed-Based Regimens

| Indication | Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |

| Malignant Pleural Mesothelioma | Pemetrexed + Cisplatin | 41% | ~12 months |

| Non-Small Cell Lung Cancer (First-Line) | Pemetrexed + Cisplatin | 39% - 45% | 8.9 months |

| Non-Small Cell Lung Cancer (Second-Line) | Pemetrexed Monotherapy | 9% | 6.7 months |

Data sourced from:[13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pemetrexed's activity.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of pemetrexed on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Pemetrexed disodium

-

Sterile PBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]

-

Drug Preparation and Treatment: Prepare a stock solution of pemetrexed in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM). Remove the medium from the wells and add 100 µL of the pemetrexed dilutions. Include vehicle-only controls.[4]

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][7]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.[4]

Thymidylate Synthase (TS) Activity Assay (Tritiated 5-fluoro-dUMP Binding Assay)

This assay quantifies the activity of TS in cell lysates.

Materials:

-

Cell lysate

-

0.2 M Tris-HCl (pH 7.4) containing 20 mM 2-mercaptoethanol, 15 mM CMP, and 100 mM NaF

-

[5-³H]dUMP (tritiated 5-fluoro-dUMP)

-

5,10-methylenetetrahydrofolate

-

Charcoal suspension

-

Scintillation fluid and counter

Procedure:

-

Cell Lysate Preparation: Harvest cells and resuspend them in the Tris-HCl buffer. Disrupt the cells by sonication and centrifuge to obtain a clear supernatant (cell lysate).[12]

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and 5,10-methylenetetrahydrofolate.[17]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[17]

-

Reaction Termination and Separation: Stop the reaction by adding a charcoal suspension, which binds to the unreacted [5-³H]dUMP. Centrifuge to pellet the charcoal.[17]

-

Quantification: Transfer the supernatant, which contains the tritiated water released during the enzymatic reaction, to a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter. The amount of tritium released is proportional to the TS activity.[17]

In Vivo Xenograft Tumor Study

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of pemetrexed.

Materials:

-

Human cancer cell line

-

6-8 week old female athymic nude mice

-

Sterile PBS

-

Matrigel

-

Pemetrexed

-

Caliper

Procedure:

-

Tumor Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[4]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[18]

-

Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer pemetrexed (e.g., 100 mg/kg intraperitoneally) and vehicle control according to the desired schedule.[4][11]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by pemetrexed and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of pemetrexed.

Caption: Typical experimental workflow for pemetrexed.

Conclusion

Pemetrexed's role as a multitargeted antifolate has established it as a critical therapeutic agent in oncology. Its ability to simultaneously inhibit multiple key enzymes in nucleotide synthesis pathways provides a robust mechanism for its antitumor activity. A thorough understanding of its pharmacology, supported by quantitative data and detailed experimental evaluation, is essential for its continued effective use and for the development of novel combination therapies. This guide provides a foundational resource for researchers and clinicians working with this important chemotherapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. a graphvis `dot` script example · GitHub [gist.github.com]

- 3. assaygenie.com [assaygenie.com]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. sketchviz.com [sketchviz.com]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. r - Dotplot chart for enrichment analysis - Stack Overflow [stackoverflow.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. ap24534.com [ap24534.com]

- 12. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ap24534.com [ap24534.com]

- 14. abcam.com [abcam.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Intracellular Polyglutamylation of Pemetrexed: A Core Determinant of Therapeutic Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Its clinical efficacy is critically dependent on its intracellular metabolic activation through polyglutamylation. This process, catalyzed by folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the pemetrexed molecule. The resulting polyglutamated congeners exhibit significantly enhanced intracellular retention and increased inhibitory potency against key enzymes in the folate pathway, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This guide provides a comprehensive overview of the intracellular polyglutamylation of pemetrexed, detailing the underlying biochemical mechanisms, the enzymes involved, and its profound impact on drug activity and resistance. We present available quantitative data on the inhibitory constants of pemetrexed and its polyglutamated forms, as well as kinetic parameters of the key enzymes. Furthermore, this document outlines detailed experimental protocols for the quantification of intracellular pemetrexed polyglutamates and the assessment of relevant enzyme activities, providing a valuable resource for researchers in oncology and drug development.

Introduction

Pemetrexed is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication.[1][2] It is transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[3][4] Once inside the cell, pemetrexed undergoes a crucial activation step known as polyglutamylation. This process, mediated by the enzyme folylpolyglutamate synthetase (FPGS), adds multiple glutamate residues to the parent compound.[5][6]

The addition of these negatively charged glutamate moieties has two major consequences:

-

Enhanced Intracellular Retention: The polyglutamated forms of pemetrexed are less able to efflux from the cell, leading to their accumulation and a prolonged intracellular half-life.[6]

-

Increased Inhibitory Potency: Polyglutamylation significantly increases the binding affinity of pemetrexed for its target enzymes, making it a much more potent inhibitor.[7]

The balance between the activity of FPGS and its catabolic counterpart, gamma-glutamyl hydrolase (GGH), which removes glutamate residues, is a critical determinant of the extent of pemetrexed polyglutamylation and, consequently, its antitumor activity.[3][4] Alterations in the expression or activity of these enzymes are recognized as key mechanisms of both intrinsic and acquired resistance to pemetrexed.[3][8]

This technical guide will delve into the core aspects of pemetrexed polyglutamylation, providing researchers with the necessary background, data, and methodologies to investigate this critical process.

The Biochemical Pathway of Pemetrexed Polyglutamylation

The intracellular metabolism of pemetrexed is centered around the enzymatic activities of FPGS and GGH. The following diagram illustrates this pathway and the subsequent inhibition of target enzymes.

Quantitative Data

The degree of polyglutamylation has a dramatic effect on the inhibitory activity of pemetrexed. The following tables summarize the available quantitative data regarding the enzymatic constants and inhibitory activities.

Inhibitory Constants (Ki) of Pemetrexed and Its Polyglutamated Forms

The inhibitory constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition.[9] A lower Ki value indicates a more potent inhibitor.

| Enzyme Target | Pemetrexed (Monoglutamate) Ki (nM) | Pemetrexed-Glu5 (Pentaglutamate) Ki (nM) |

| Thymidylate Synthase (TS) | 109 | 1.3 |

| Dihydrofolate Reductase (DHFR) | 7 | Not Reported |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9300 | 65 |

Table 1: Inhibitory constants (Ki) of pemetrexed monoglutamate and pentaglutamate against key target enzymes. Data compiled from published literature.

Kinetic Parameters of Folylpolyglutamate Synthetase (FPGS)

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.

| Substrate | Km (µM) |

| Pemetrexed | ~1.3 |

| Methotrexate | ~114 |

Table 2: Comparison of FPGS Km values for pemetrexed and methotrexate. Data from in vitro studies with recombinant human FPGS.

Note: Specific intracellular concentrations of pemetrexed and its various polyglutamated forms (e.g., in pmol/10^6 cells) are highly dependent on the cell line, drug concentration, and incubation time. While a comprehensive table is not available, studies have shown that in sensitive cell lines, pemetrexed is efficiently converted to longer-chain polyglutamates (Glu3-Glu5), which can accumulate to levels sufficient to inhibit target enzymes. In resistant cell lines, the formation of these longer-chain polyglutamates is often impaired.

Experimental Protocols

The following sections provide an overview of the methodologies used to study the intracellular polyglutamylation of pemetrexed.

Quantification of Intracellular Pemetrexed Polyglutamates by HPLC

The analysis of intracellular pemetrexed and its polyglutamated forms is typically performed using High-Performance Liquid Chromatography (HPLC).

This protocol is a composite of methodologies described in the literature and should be optimized for specific experimental conditions.

-

Cell Culture and Treatment:

-

Culture cancer cells to the desired confluence in appropriate media.

-

Treat cells with varying concentrations of pemetrexed for different time points.

-

-

Sample Preparation:

-

Cell Harvesting: Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and detach the cells (e.g., using trypsin).

-

Cell Counting: Determine the cell number for normalization of the results.

-

Cell Lysis and Extraction:

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in a specific volume of boiling extraction buffer (e.g., Tris-HCl buffer containing dithiothreitol).

-

Boil the samples for 5-10 minutes to lyse the cells and inactivate enzymes.

-

Cool the samples on ice and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the intracellular pemetrexed and its polyglutamates.

-

-

-

HPLC Analysis:

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.[1]

-

Mobile Phase: A gradient of two mobile phases is typically employed. For example:

-

Mobile Phase A: An aqueous buffer such as ammonium phosphate or sodium acetate, with the pH adjusted.

-

Mobile Phase B: An organic solvent like acetonitrile or methanol.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the different polyglutamated forms.

-

Detection: Pemetrexed and its metabolites can be detected by UV absorbance (e.g., at 227 nm) or more sensitively and specifically by tandem mass spectrometry (LC-MS/MS).[1][10][11]

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to pemetrexed and its polyglutamated forms by comparing their retention times and/or mass-to-charge ratios with those of known standards.

-

Normalize the quantified amounts to the cell number (e.g., pmol/10^6 cells).

-

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the ability of cell lysates to convert a folate substrate (like pemetrexed) into its polyglutamated forms.

The FPGS activity is determined by incubating a cell lysate with the substrate (pemetrexed), radiolabeled glutamate, and necessary co-factors (ATP, MgCl2). The incorporation of radiolabeled glutamate into the polyglutamated product is then quantified.

-

Preparation of Cell Lysate:

-

Homogenize cultured cells in a suitable buffer to release the intracellular enzymes.

-

Centrifuge to remove cell debris and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate for normalization.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Cell lysate

-

Pemetrexed

-

[3H]-L-glutamic acid

-

ATP

-

MgCl2

-

A buffer to maintain the optimal pH (around 8.5).

-

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Separation and Quantification:

-

Terminate the reaction (e.g., by adding acid).

-

Separate the radiolabeled polyglutamated product from the unreacted [3H]-glutamate using methods like ion-exchange chromatography.

-

Quantify the radioactivity in the product fraction using liquid scintillation counting.

-

-

Calculation of Enzyme Activity:

-

Express the FPGS activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/h/mg protein).

-

Gamma-Glutamyl Hydrolase (GGH) Activity Assay

GGH activity is measured by determining the rate of cleavage of a polyglutamated substrate.

A common method involves using a synthetic substrate, such as pteroyl-γ-glutamyl-glutamate, and measuring the release of free glutamate over time. Alternatively, commercially available ELISA kits can be used to quantify GGH protein levels, which often correlate with its activity.[12][13][14][15][16]

-

Sample Preparation: Prepare cell lysates or other biological samples according to the kit's instructions.

-

Assay Procedure:

-

Add standards and samples to the wells of a microplate pre-coated with an anti-GGH antibody.

-

Incubate to allow GGH to bind to the antibody.

-

Wash the plate to remove unbound components.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Determine the concentration of GGH in the samples by interpolating their absorbance values on the standard curve.

-

Mechanisms of Resistance Related to Polyglutamylation

Resistance to pemetrexed can arise from various mechanisms that ultimately reduce the intracellular concentration of its active polyglutamated forms.

Studies have shown that decreased expression of FPGS and increased expression of GGH are associated with pemetrexed resistance in various cancer cell lines and clinical samples.[3][4][8]

Conclusion

The intracellular polyglutamylation of pemetrexed is a pivotal process that dictates its anticancer activity. The efficiency of this metabolic conversion, governed by the interplay of FPGS and GGH, determines the extent of target enzyme inhibition and, ultimately, the clinical response. A thorough understanding of this pathway is essential for optimizing pemetrexed therapy, overcoming resistance, and developing novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology and personalized medicine. Further research is warranted to establish a more complete quantitative understanding of pemetrexed polyglutamylation in different tumor types and to develop standardized, robust assays for clinical application.

References

- 1. ijddr.in [ijddr.in]

- 2. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Factors Associated with Pemetrexed Sensitivity According to Histological Type in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]

- 5. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Significance of thymidylate synthase expression for resistance to pemetrexed in pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. assaygenie.com [assaygenie.com]

- 14. afgsci.com [afgsci.com]

- 15. mybiosource.com [mybiosource.com]

- 16. ELISA Kit for Gamma-Glutamyl Hydrolase (gGH) [aspirasci.com]

The Multifaceted Disruption of Folate Metabolism by Pemetrexed: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed, a potent multitargeted antifolate agent, has become a cornerstone in the treatment of various malignancies, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its efficacy stems from the simultaneous inhibition of several key enzymes within the folate metabolism pathway, leading to the disruption of de novo purine and pyrimidine synthesis, which are critical for the proliferation of cancer cells.[1][3] This technical guide provides a comprehensive overview of the molecular and cellular pharmacology of pemetrexed, with a focus on its intricate effects on folate metabolism. We present a synthesis of quantitative data on its enzymatic inhibition, detailed methodologies for key experimental assays, and visual representations of the involved pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction: The Central Role of Folate Metabolism in Cancer and the Advent of Pemetrexed

Folate, a B-vitamin, is essential for a myriad of cellular processes, most notably the synthesis of nucleotides required for DNA and RNA replication and repair. Rapidly proliferating cancer cells have a heightened demand for these building blocks, making the folate metabolic pathway an attractive target for anticancer therapies. Pemetrexed (brand name Alimta®) is a pyrrolo[2,3-d]pyrimidine-based antifolate that structurally mimics folic acid, allowing it to be actively transported into cancer cells.[2][4] Once inside the cell, it is converted into its more active polyglutamated forms, which are retained intracellularly and exhibit enhanced inhibitory effects on its target enzymes.[1][5] This multi-targeted approach distinguishes pemetrexed from older antifolates like methotrexate, contributing to its broad spectrum of antitumor activity.[2]

Mechanism of Action: A Multi-pronged Attack on Nucleotide Synthesis

Pemetrexed exerts its cytotoxic effects by inhibiting at least three key enzymes in the folate pathway:

-

Thymidylate Synthase (TS): The primary target of pemetrexed, TS, catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines.[6][7] Inhibition of TS leads to a depletion of dTMP, resulting in "thymine-less death."

-

Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, an enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is the active cofactor required for one-carbon transfer reactions in both purine and pyrimidine synthesis.[1]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): As a key enzyme in the de novo purine synthesis pathway, GARFT is another important target of pemetrexed.[1][3] Its inhibition disrupts the production of purine nucleotides (adenine and guanine).

Some studies also indicate that pemetrexed can inhibit aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) , another enzyme in the purine synthesis pathway.[1] This inhibition leads to the accumulation of the substrate ZMP, which can have further downstream effects on cellular metabolism.[8][9][10][11]

The simultaneous inhibition of these enzymes creates a comprehensive blockade of nucleotide biosynthesis, leading to cell cycle arrest and apoptosis in cancer cells.[12]

Quantitative Data: Enzymatic Inhibition and Cellular Potency

The inhibitory potency of pemetrexed and its more active pentaglutamate form against its primary targets has been quantified through the determination of inhibition constants (Ki). The cellular effects are often quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Enzyme Target | Pemetrexed (monoglutamate) Ki (nmol/L) | Pemetrexed (pentaglutamate) Ki (nmol/L) |

| Thymidylate Synthase (TS) | 109 ± 9 | 1.3 ± 0.3 |

| Dihydrofolate Reductase (DHFR) | 7.0 ± 1.9 | 7.2 ± 0.4 |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9,300 ± 690 | 65 ± 16 |

Table 1: Inhibition Constants (Ki) of Pemetrexed and its Pentaglutamate Form for Key Folate Metabolism Enzymes. Data represents the mean Ki concentrations in nmol/L ± SE in cell-free preparations.

| Cell Line | Cancer Type | Pemetrexed IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer (Adenocarcinoma) | 1.82 ± 0.17 |

| HCC827 | Non-Small Cell Lung Cancer (Adenocarcinoma) | 1.54 ± 0.30 |

| H1975 | Non-Small Cell Lung Cancer (Adenocarcinoma) | 3.37 ± 0.14 |

| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 |

| NCI-H3255 | Adenocarcinoma | 0.05 |

| NCI-H441 | Adenocarcinoma | 5.93 |

| MSTO-211H | Malignant Pleural Mesothelioma | 0.0474 |

| TCC-MESO-2 | Malignant Pleural Mesothelioma | 0.0943 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Pemetrexed in Various Cancer Cell Lines after 48-72 hours of exposure.[5][13][14]

Visualizing the Impact: Signaling Pathways and Experimental Logic

To better understand the complex interactions of pemetrexed with the folate metabolism pathway and the methodologies used to study these effects, the following diagrams have been generated using the Graphviz DOT language.

Caption: Pemetrexed's multi-targeted inhibition of the folate metabolism pathway.

Caption: A generalized experimental workflow for studying pemetrexed's effects.

Caption: Downstream cellular consequences of pemetrexed's enzymatic inhibition.

Experimental Protocols: Methodologies for Key Assays

This section outlines the methodologies for key experiments used to assess the enzymatic inhibition and cellular effects of pemetrexed.

Thymidylate Synthase (TS) Inhibition Assay

This assay quantifies TS activity by measuring the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP.

-

Principle: The hydrogen at the 5-position of the dUMP pyrimidine ring is released into the aqueous solvent during the enzymatic reaction. By using [5-³H]dUMP as a substrate, the amount of ³H₂O produced is directly proportional to the TS activity.

-

Protocol Outline:

-

Cell Lysate Preparation: Harvest cultured cells and prepare a cytosolic extract through sonication or homogenization, followed by centrifugation to remove cellular debris.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, the cofactor 5,10-methylenetetrahydrofolate, and the cell lysate.

-

Inhibition: For inhibition studies, pre-incubate the cell lysate with varying concentrations of pemetrexed.

-

Initiation: Start the reaction by adding [5-³H]dUMP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination and Measurement: Stop the reaction by adding activated charcoal to adsorb unreacted [5-³H]dUMP. After centrifugation, measure the radioactivity of the supernatant (containing ³H₂O) using a scintillation counter.

-

Data Analysis: Calculate the rate of ³H₂O formation to determine TS activity. For inhibition studies, plot activity against pemetrexed concentration to determine the IC50 and Ki values.[15][16][17]

-

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][18][19]

-

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm.

-

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, a solution of DHF (substrate), and a solution of NADPH.

-

Reaction Setup: In a cuvette, combine the assay buffer, NADPH, and the enzyme source (cell lysate or purified DHFR).

-

Inhibition: For inhibition studies, pre-incubate the enzyme with various concentrations of pemetrexed.

-

Initiation: Start the reaction by adding DHF.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve to determine DHFR activity. Determine IC50 and Ki values for pemetrexed by analyzing the inhibition data.[6][18][19]

-

Quantification of Intracellular Pemetrexed and its Polyglutamates by HPLC-MS/MS

This method allows for the sensitive and specific quantification of pemetrexed and its various polyglutamated forms from cell extracts.[12][20][21][22][23]

-

Principle: High-performance liquid chromatography (HPLC) separates the different polyglutamated forms of pemetrexed based on their physicochemical properties. Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection and quantification.

-

Protocol Outline:

-

Cell Culture and Drug Treatment: Culture cancer cells to a desired density and expose them to a known concentration of pemetrexed for a specified time.

-

Cell Harvesting and Lysis: Harvest the cells, wash to remove extracellular drug, and lyse the cells to release intracellular contents.

-

Protein Precipitation: Precipitate proteins from the cell lysate, typically using a cold organic solvent like methanol or perchloric acid.

-

HPLC Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) to separate pemetrexed and its polyglutamates.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and each polyglutamated form based on their unique precursor-to-product ion transitions.

-

Quantification: Generate standard curves using known concentrations of pemetrexed and its polyglutamate standards to quantify their amounts in the cell extracts.[12][20][21][22][23]

-

Conclusion

Pemetrexed's clinical success is rooted in its multifaceted disruption of the folate metabolism pathway. By simultaneously inhibiting key enzymes involved in both purine and pyrimidine synthesis, it effectively starves cancer cells of the essential building blocks for proliferation. The intracellular conversion of pemetrexed to its more potent and retained polyglutamated forms further enhances its therapeutic efficacy. The quantitative data on its enzymatic inhibition and cellular potency, combined with a clear understanding of the experimental methodologies used for its evaluation, provide a solid foundation for further research and development in the field of antifolate cancer therapy. The visualization of the intricate pathways and experimental workflows presented in this guide aims to facilitate a deeper and more intuitive understanding of pemetrexed's mechanism of action for researchers, scientists, and drug development professionals. Continued investigation into the nuances of pemetrexed's interaction with cellular metabolism will undoubtedly pave the way for the development of even more effective and targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. content.abcam.com [content.abcam.com]

- 8. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutics by cytotoxic metabolite accumulation: pemetrexed causes ZMP accumulation, AMPK activation, and mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Schedule-dependent increased efficiency of pemetrexed-ionizing radiation combination therapy elicits a differential DNA damage response in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for thymidylate synthase pharmacodynamics: serial biopsy, free and total TS, FdUMP and dUMP, and H4PteGlu and CH2-H4PteGlu assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. abcam.com [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Pemetrexed's Targeted Inhibition of Key Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer. Its efficacy lies in the simultaneous inhibition of several key enzymes within the folic acid metabolism, purine, and pyrimidine biosynthesis pathways. This disruption of nucleotide synthesis ultimately leads to the arrest of DNA and RNA replication and cell death. This technical guide provides an in-depth exploration of the biochemical pathways inhibited by pemetrexed, presenting quantitative data on enzyme inhibition, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling cascades.

Introduction

Pemetrexed (brand name Alimta) is a pyrrolopyrimidine-based antifolate that is structurally similar to folic acid.[1] It is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[2] Once inside the cell, pemetrexed is rapidly converted to its more potent polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2] These polyglutamated metabolites are retained within the cell for longer periods, leading to sustained inhibition of its target enzymes.[2]

The primary targets of pemetrexed and its polyglutamated forms are:

-

Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of pyrimidines.

-

Dihydrofolate Reductase (DHFR): Essential for the regeneration of tetrahydrofolate, a key cofactor in nucleotide synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo synthesis of purines.

-

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Another key enzyme in the purine synthesis pathway, considered a secondary target of pemetrexed.[3]

By inhibiting these enzymes, pemetrexed effectively shuts down the production of the necessary building blocks for DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[1]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of pemetrexed and its more active pentaglutamate form against its primary enzyme targets has been quantified through the determination of inhibition constants (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Pemetrexed (monoglutamate) | Thymidylate Synthase (TS) | 109 nM[4][5] |

| Dihydrofolate Reductase (DHFR) | 7 nM[4][5] | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9.3 µM[4][5] | |

| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | 3.5 µM[5] | |

| Pemetrexed pentaglutamate | Thymidylate Synthase (TS) | 1.3 nM[4][6] |

| Dihydrofolate Reductase (DHFR) | 7.2 nM[6] | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM[4][6] |

Biochemical Pathways Inhibited by Pemetrexed

The following diagrams, generated using the DOT language, illustrate the key pathways affected by pemetrexed and pinpoint the specific enzymes it inhibits.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. abcam.com [abcam.com]

Initial In Vitro Efficacy of Pemetrexed: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies that established the foundational efficacy of pemetrexed, a multi-targeted antifolate agent. Pemetrexed has demonstrated significant antiproliferative activity across a range of cancer cell lines, and this document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

Pemetrexed exerts its cytotoxic effects by primarily inhibiting several key enzymes involved in the folate metabolism pathway, which is crucial for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[1][2][3] Its primary targets include:

-

Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis.[1][4][5][6]

-

Dihydrofolate Reductase (DHFR): An enzyme responsible for regenerating tetrahydrofolate, a necessary cofactor for nucleotide synthesis.[1][4][6][7]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine synthesis pathway.[1][4][6][7]

-

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Another key enzyme in the purine synthesis pathway.[1][2][7]

By inhibiting these enzymes, pemetrexed effectively disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5][8]

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of pemetrexed has been evaluated across numerous cancer cell lines, with results typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Pemetrexed IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |

| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 | MTS Assay | 72 | [9] |

| NCI-H3255 | Adenocarcinoma | 0.05 | MTS Assay | 72 | [9] |

| NCI-H441 | Adenocarcinoma | 5.93 | MTS Assay | 72 | [9] |

| H1666 | Bronchioloalveolar Carcinoma | 0.16 | Clonogenic Assay | Not Specified | [9] |

| H441 | Adenocarcinoma | 0.12 | Clonogenic Assay | Not Specified | [9] |

| Gastric Cancer Lines | Gastric Cancer | 0.017 - 0.310 | MTT Assay | Not Specified | [6] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Similar to HCC827 & H1975 | Not Specified | 72 | [10] |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Similar to A549 & H1975 | Not Specified | 72 | [10] |

| H1975 | Non-Small Cell Lung Cancer (NSCLC) | Similar to A549 & HCC827 | Not Specified | 72 | [10] |

| MSTO-211H (Parental) | Malignant Pleural Mesothelioma | 0.0318 | Not Specified | 72 | [11] |

| MSTO-211H (Resistant) | Malignant Pleural Mesothelioma | 0.4136 | Not Specified | 72 | [11] |

| TCC-MESO-2 (Parental) | Malignant Pleural Mesothelioma | 0.0323 | Not Specified | 72 | [11] |

| TCC-MESO-2 (Resistant) | Malignant Pleural Mesothelioma | 0.8692 | Not Specified | 72 | [11] |

Growth Inhibition of Lung Cancer Cell Lines with Pemetrexed

| Cell Line | Cancer Type | Pemetrexed Concentration (µM) | Growth Inhibition (%) | Exposure Time (h) | Reference |

| H358 | Bronchioloalveolar Carcinoma | 10 | 42 | 72 | [9] |

| H1650 | Bronchioloalveolar Carcinoma | 10 | 19 | 72 | [9] |

| H1666 | Bronchioloalveolar Carcinoma | 10 | 67 | 72 | [9] |

| H1781 | Bronchioloalveolar Carcinoma | 10 | 20 | 72 | [9] |

| H23 | Adenocarcinoma | 10 | 24 | 72 | [9] |

| H441 | Adenocarcinoma | 10 | 55 | 72 | [9] |

| H2347 | Adenocarcinoma | 10 | 10 | 72 | [9] |

| H3122 | Adenocarcinoma | 10 | 40 | 72 | [9] |

| H3255 | Adenocarcinoma | 10 | 77 | 72 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. Below are summaries of common experimental protocols used in the in vitro evaluation of pemetrexed.

Cell Proliferation and Cytotoxicity Assays (MTT/MTS)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Pemetrexed is dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the cell culture medium.[2] The cells are then treated with these concentrations for a specified duration, typically 72 hours.[2][9][12]

-

MTT/MTS Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (MTS) is added to each well.

-

Incubation: The plates are incubated for a period to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.

Clonogenic Assay

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Drug Treatment: Cells are treated with varying concentrations of pemetrexed.

-

Incubation: The plates are incubated for a period sufficient for colony formation (typically 7-14 days).

-

Colony Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.

-

Data Analysis: The surviving fraction of cells is calculated for each drug concentration, and the IC50 for colony formation can be determined.[9]

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Cells are treated with pemetrexed at a specified concentration (e.g., the IC50 value) for a defined period.[10]

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V and a viability dye such as propidium iodide (PI).

-